molecular formula C10H10N2O2 B1416166 Methyl 1-methyl-1H-indazole-7-carboxylate CAS No. 1092351-84-2

Methyl 1-methyl-1H-indazole-7-carboxylate

Cat. No. B1416166
M. Wt: 190.2 g/mol
InChI Key: ARLZANUTGUOGEG-UHFFFAOYSA-N
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Description

“Methyl 1-methyl-1H-indazole-7-carboxylate” is a chemical compound with the molecular formula C9H8N2O2 . It is a type of indazole, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring . Indazoles are important building blocks in medicinal research and have been used in the synthesis of a variety of bioactive compounds .


Molecular Structure Analysis

The molecular structure of “Methyl 1-methyl-1H-indazole-7-carboxylate” can be represented by the canonical SMILES string COC(=O)C1=CC=CC2=C1NN=C2 . This indicates that the molecule consists of a methyl ester group (COC=O) attached to an indazole ring .


Physical And Chemical Properties Analysis

“Methyl 1-methyl-1H-indazole-7-carboxylate” has a molecular weight of 176.17 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a topological polar surface area of 55 Ų and a complexity of 208 .

Scientific Research Applications

  • Chemical Reactivity and Spectroscopy Analysis : The reactivity of indazoles, including methylated variants, has been studied in alkaline solutions, revealing mixtures of 1- and 2-methyl compounds with the 1-methyl isomer being predominant. Such studies are crucial for understanding the chemical behavior of these compounds (Palmer, Findlay, Kennedy, & McIntyre, 1975).

  • Enthalpy of Formation Studies : Research on the enthalpy of formation for indazoles, including methyl 1-methyl-1H-indazole-6-carboxylic methyl ester, provides insights into the energetic and structural influence of carbonyl and acetate groups on these compounds (Orozco-Guareño, Campos, Bárcena-Soto, & Zuniga-Gutierrez, 2019).

  • Enzyme Inhibition and Molecular Docking Studies : Studies on indazole derivatives, including Methyl 1H-indazole-4-carboxylate, have demonstrated inhibitory potential against enzymes like α-amylase and α-glucosidase. These findings are significant for understanding the biological activities of indazole derivatives (Nawaz et al., 2021).

  • Synthesis and Characterization of Indazole Derivatives : The synthesis and characterization of various indazole derivatives, including the methylated forms, have been extensively studied. These studies are crucial for developing new chemical entities with potential applications in medicinal chemistry and material science (Reddy et al., 2013).

  • Structural Analysis and X-ray Crystallography : Research has been conducted on the crystal structure of various NH-indazoles, including methylated variants. These studies provide valuable information on the molecular structure and potential interactions of these compounds (Teichert et al., 2007).

  • Antiproliferative Activity Evaluation : Indazole derivatives have been evaluated for their antiproliferative activity, suggesting potential applications in cancer research and therapy. This includes studies on 1H-benzo[f]indazole-4,9-dione derivatives (Molinari et al., 2015).

  • Corrosion Inhibition Studies : Menthone derivatives of indazoles have been evaluated as corrosion inhibitors for mild steel, demonstrating the utility of these compounds in industrial applications (Abdeslam et al., 2015).

  • Regiospecific Synthesis and Analysis : Research has focused on the regiospecific synthesis of indazole isomers, including methylated variants, highlighting the importance of controlled synthesis in the development of compounds with specific properties (Dandu et al., 2007).

Future Directions

Indazole derivatives, including “Methyl 1-methyl-1H-indazole-7-carboxylate”, continue to be a focus of research due to their wide range of biological activities . Future research may focus on improving the synthesis of these compounds, exploring their mechanisms of action, and developing new drugs based on these structures .

properties

IUPAC Name

methyl 1-methylindazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-12-9-7(6-11-12)4-3-5-8(9)10(13)14-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLZANUTGUOGEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2C(=O)OC)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00653313
Record name Methyl 1-methyl-1H-indazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-methyl-1H-indazole-7-carboxylate

CAS RN

1092351-84-2
Record name Methyl 1-methyl-1H-indazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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